molecular formula C13H26N2O2 B1341749 (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate CAS No. 674792-06-4

(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate

Cat. No. B1341749
M. Wt: 242.36 g/mol
InChI Key: WXGGVOBNOVOVAM-NSHDSACASA-N
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Description

The compound "(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate" is a chiral molecule that is closely related to a family of compounds with tert-butyl and isobutyl groups attached to a piperazine or piperidine ring. These compounds are of interest due to their potential applications in organic synthesis, particularly as chiral auxiliaries or building blocks for more complex molecules .

Synthesis Analysis

The synthesis of related compounds involves the use of L-alanine as a starting material, which is transformed into various chiral auxiliaries. For instance, tert-butyl

Scientific Research Applications

1. Structural Studies and Reduction Effects

Research involving similar compounds to (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate has focused on structural studies. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, has been structurally analyzed through X-ray studies. These studies have shown that the compound has an axial orientation of the isobutyl side chain at the piperidine ring, which is significant for understanding the molecular packing and hydrogen bonding in the crystal structure (Didierjean et al., 2004).

2. Synthesis of Leucine-based Cyclic Dipeptides

In a study exploring the synthesis of cyclic dipeptides, compounds similar to (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate were synthesized, demonstrating the versatility of these compounds in peptide synthesis. This process involved cyclization of methyl esters of tert-butyloxycarbonyl derivatives of dipeptides (Haidukevich et al., 2020).

3. One-Pot Curtius Rearrangement for Boc-Protected Amines

In a study involving the Curtius rearrangement, a method was developed for transforming a carboxylic acid into a tert-butyl carbamate, which is relevant to the broader chemical family of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate. This process is significant for the preparation of protected amino acids, demonstrating the compound's potential in amino acid synthesis (Lebel & Leogane, 2005).

4. Synthesis of Chiral Auxiliaries

The synthesis and application of similar compounds as chiral auxiliaries in organic synthesis were explored in a study. These compounds, like (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate, are crucial for achieving stereoselectivity in chemical reactions, which is fundamental in the synthesis of enantiomerically pure compounds (Studer et al., 1995).

5. Stereoselective Syntheses

A study focused on the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, closely related to (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate. This research highlights the importance of such compounds in developing stereoselective synthetic methods, which are crucial in the pharmaceutical industry (Boev et al., 2015).

Safety And Hazards

“(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGGVOBNOVOVAM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590504
Record name tert-Butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate

CAS RN

674792-06-4
Record name 1,1-Dimethylethyl (2S)-2-(2-methylpropyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674792-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Isobutylpiperazine, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Lim, PJ Duggan, S San Wan, G Lessene, AG Meyer… - Tetrahedron, 2016 - Elsevier
Several rationally designed pyrimidine-based scaffolds intended to mimic the spatial projection of the i, i+3, and i+7 residues of an α-helix and also possess improved aqueous solubility …
Number of citations: 12 www.sciencedirect.com

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